Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate
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Overview
Description
Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is notable for its unique structure, which includes a bromine atom, a pyrrole ring, and a phenylthio group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis machines that can handle complex multi-step reactions. The process often involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl-3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate: Another brominated ester with different structural features.
Ethyl-6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: A compound with a benzofuran core instead of an indole core.
Uniqueness
Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C24H27BrN2O3S |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O3S/c1-3-30-24(29)22-20(15-31-16-9-5-4-6-10-16)26(2)19-13-18(25)23(28)17(21(19)22)14-27-11-7-8-12-27/h4-6,9-10,13,28H,3,7-8,11-12,14-15H2,1-2H3 |
InChI Key |
AXISAVJTIQLMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCC3)O)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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